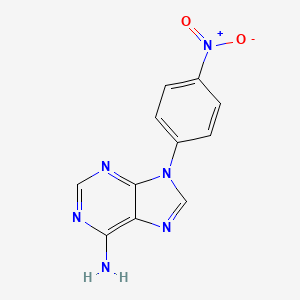

9-(4-nitro-phenyl)-9H-purin-6-ylamine

説明

Structure

3D Structure

特性

CAS番号 |

21314-05-6 |

|---|---|

分子式 |

C11H8N6O2 |

分子量 |

256.22 g/mol |

IUPAC名 |

9-(3-nitrophenyl)purin-6-amine |

InChI |

InChI=1S/C11H8N6O2/c12-10-9-11(14-5-13-10)16(6-15-9)7-2-1-3-8(4-7)17(18)19/h1-6H,(H2,12,13,14) |

InChIキー |

OETJYVAQRPLYIS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC3=C(N=CN=C32)N |

製品の起源 |

United States |

Synthetic Methodologies for 9 4 Nitro Phenyl 9h Purin 6 Ylamine and Analogues

Regioselective N-Arylation Strategies at the N-9 Position of Purines

The selective introduction of an aryl group at the N-9 position of the purine (B94841) ring is a key synthetic challenge. Several strategies have been devised to control this regioselectivity, overcoming the potential for arylation at other nitrogen atoms within the purine structure.

Microwave-Assisted N-Nitroarylation Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. cdnsciencepub.comnih.govresearchgate.netnih.govnih.gov In the context of N-arylation of purines, microwave-assisted methods have been successfully employed for the synthesis of N-nitroaryl derivatives. lac-bac.gc.ca

An efficient procedure for the N-nitroarylation of nucleobases, including purines, involves the use of microwave irradiation in the presence of silica (B1680970) gel (SiO2) and cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO). lac-bac.gc.ca This method allows for the regioselective nitroarylation of purine nucleobases in moderate to high yields and with short reaction times. cdnsciencepub.comlac-bac.gc.ca For instance, the reaction of adenine (B156593) with 1-fluoro-4-nitrobenzene (B44160) under these conditions would be expected to yield 9-(4-nitrophenyl)-9H-purin-6-ylamine. The direct arylation of adenine with fluoro- and chloronitrobenzenes can lead to a mixture of N-9 and N-7 substituted products, which can be separated by column chromatography. researchgate.net A notable enhancement of the reaction rate has been observed with microwave irradiation. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

| Adenine | 1-fluoro-4-nitrobenzene | Microwave, SiO2, Cs2CO3, DMSO | 9-(4-nitrophenyl)-9H-purin-6-ylamine and 7-(4-nitrophenyl)-7H-purin-6-ylamine | Moderate to High | lac-bac.gc.ca |

N-Arylation with Arylboronic Acids and Diaryliodonium Salts

Copper-mediated N-arylation reactions using arylboronic acids have proven to be highly effective for the synthesis of 9-arylpurines with complete regioselectivity. researchgate.net This method involves treating purines with arylboronic acids in the presence of copper(II) acetate. researchgate.net A wide range of substituents on both the purine and the arylboronic acid are well-tolerated. researchgate.net While this method is general, attempts to N-arylate adenine with arylboronic acids have been reported as unsuccessful in some instances. researchgate.net

Diaryliodonium salts are another class of reagents utilized for the N-arylation of purines. rsc.orgdigitellinc.comresearchgate.netrsc.orgbeilstein-journals.orgnih.gov These reagents, in conjunction with a copper catalyst, can achieve regioselective N-9 or N-7 arylation of various purine derivatives in moderate to very good yields under relatively mild conditions. rsc.org The choice of ligand and reaction conditions can influence the regioselectivity of the arylation.

| Purine Derivative | Arylating Agent | Catalyst/Mediator | Product | Regioselectivity | Ref |

| Purines | Arylboronic acids | Copper(II) acetate | 9-Arylpurines | N-9 | researchgate.net |

| Purine derivatives | Diaryliodonium salts | Copper catalyst | N-9 or N-7 Arylpurines | N-9 or N-7 | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches for N-9 Arylation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds. researchgate.netimperial.ac.uknih.govacsgcipr.orgnih.gov In the synthesis of 9-arylpurines, the SNAr reaction typically involves the reaction of a purine with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. researchgate.net The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack by the purine nitrogen.

The direct arylation of adenine with fluoro- and chloronitrobenzenes via an SNAr mechanism often results in a mixture of N-9 and N-7 isomers. researchgate.net The separation of these isomers can be achieved using column chromatography. researchgate.net The reaction rate of this SNAr process can be significantly enhanced by using microwave irradiation. researchgate.net This two-step procedure, involving the SNAr reaction followed by separation, provides a viable route to both N-9 and N-7 arylpurines that may be difficult to obtain through other methods. researchgate.net

| Purine | Aryl Halide | Conditions | Products | Ref |

| Adenine | 1-fluoro-4-nitrobenzene | Base, Solvent, Heat (optional microwave) | 9-(4-nitrophenyl)-9H-purin-6-ylamine and 7-(4-nitrophenyl)-7H-purin-6-ylamine | researchgate.net |

| 6-Chloropurine (B14466) derivatives | 3-alkyl-acetylacetone | Microwave irradiation | C6-Alkylated purine analogues | rsc.org |

Catalytic Synthesis Approaches for N-Aryl Purine Derivatives

Catalytic methods offer an efficient and often more environmentally friendly alternative to stoichiometric reagents for the synthesis of N-aryl purines. Various catalytic systems have been developed to promote the N-arylation of the purine core.

Zinc Oxide Mediated N-Arylation in Ionic Liquids

Information specifically on zinc oxide mediated N-arylation of purines in ionic liquids was not found in the provided search results. Further research would be needed to detail this specific methodology.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are widely applied in the synthesis of substituted purines, offering a powerful approach to creating derivatives that would be difficult to access through traditional condensation chemistry. The functionalization of the purine core at various positions can be achieved with high efficiency and selectivity using these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a robust method for forming C-C bonds. organic-chemistry.org It is frequently used for the synthesis of 6-arylpurines. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent. nih.gov This methodology allows for the facile production of indazole-based heteroaryl compounds, which are structurally related to purines. nih.gov Advances in catalyst design have expanded the scope of the reaction to include a wide range of substrates, including chlorides and tosylates, often under mild conditions. organic-chemistry.orgmdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Heterocyclic Compounds

| Catalyst | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Bromoindazoles | nih.gov |

| Pd(OAc)₂/PCy₃ | Various | Various | Room Temp - High | Aryl/Vinyl Halides & Triflates | organic-chemistry.org |

| Pd(II) complexes | Cs₂CO₃ | Dioxane | 80 | Aryl Bromides | researchgate.net |

| Indolyl Phosphine Pd | Various | Various | - | Aryl Tosylates | organic-chemistry.org |

Stille Coupling

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction has been successfully applied to purine systems to create complex molecules. libretexts.org Despite the toxicity of tin compounds, the reaction's versatility makes it a valuable synthetic method. organic-chemistry.orgorgsyn.org

Heck Reaction

The Mizoroki-Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a powerful tool for C-C bond formation. wikipedia.org In purine chemistry, the Heck reaction can be directed by chelation assistance, for instance, in the diarylation of 9-allyl-9H-purine. rsc.orgrsc.org This method provides high regioselectivity and can often be performed without an inert atmosphere. rsc.org The development of new catalyst systems continues to broaden the scope and efficiency of the Heck reaction. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is a primary method for constructing sp–sp² carbon–carbon bonds and is widely used for the alkynylation of the purine scaffold. researchgate.netnih.gov Catalyst systems, often employing a palladium source like Pd(PPh₃)₄ and a copper(I) co-catalyst, can be tuned to control regioselectivity when multiple reactive sites are present on the purine ring. rsc.org This reaction has been used to synthesize a variety of alkynylated purine derivatives and nucleosides. nih.govnih.govrsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions in Purine Synthesis

| Reaction | Coupling Partners | Key Features | Reference |

| Suzuki-Miyaura | Organoboron + Halide/Triflate | Low toxicity, stable reagents, broad scope | organic-chemistry.org |

| Stille | Organostannane + Halide/Triflate | High functional group tolerance | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene + Halide/Triflate | Forms substituted alkenes, good selectivity | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne + Halide/Triflate | Efficient C(sp)-C(sp²) bond formation | researchgate.net |

Synthesis of Key Intermediates and Precursors to 9-(4-nitro-phenyl)-9H-purin-6-ylamine

The synthesis of this compound is typically achieved through a convergent synthesis strategy that involves the construction of a substituted imidazole (B134444) precursor followed by cyclization to form the purine ring system.

A common and effective route begins with the synthesis of 5-amino-1-aryl-1H-imidazole-4-carbonitriles. researchgate.netresearchgate.net For the target compound, the key intermediate is 5-amino-1-(4-nitrophenyl)-1H-imidazole-4-carbonitrile . This precursor is then converted into the final purine derivative.

The general synthetic sequence is as follows:

Formation of the Imidate Intermediate : The precursor, 5-amino-1-(4-nitrophenyl)-1H-imidazole-4-carbonitrile, is reacted with triethyl orthoformate and acetic anhydride. This step converts the 5-amino group into an ethoxymethyleneamino (imidate) group. The reaction is typically heated to drive it to completion. researchgate.netresearchgate.net

Cyclization with Ammonia (B1221849) : The resulting imidate intermediate is then treated with ammonia in a suitable solvent, such as methanol (B129727). The ammonia displaces the ethoxy group and subsequently attacks the nitrile carbon, leading to ring closure and the formation of the 9-aryl-9H-purin-6-ylamine structure. researchgate.netresearchgate.net This reaction generally proceeds at room temperature, with the desired purine precipitating from the solution, leading to high yields and purity. researchgate.net

This two-step process from the imidazole precursor provides an efficient pathway to 9-substituted adenines. researchgate.netresearchgate.net

Scheme 1: General Synthesis of 9-Aryl-9H-purin-6-ylamines

Derivatization Strategies of the 9H-Purin-6-ylamine Core

The 9H-purin-6-ylamine (adenine) scaffold is a privileged structure in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships. Various positions on the purine ring can be functionalized to generate diverse analogues.

C6 Position: The C6 position, bearing the amino group in adenine, is a common site for modification. Direct nucleophilic aromatic substitution of 6-chloropurine precursors is a primary method for introducing different amine, alkoxy, or thioether functionalities. nih.gov Additionally, direct C-H arylation of 6-chloropurines with activated aromatics, promoted by Lewis acids like AlCl₃, offers a complementary, single-step route to C6-arylpurines. nih.gov

C8 Position: The C8 position can be functionalized through various methods. One approach involves the condensation of a substituted pyrimidine-4,5-diamine with a carboxylic acid or its derivative. For example, reacting pyrimidine-4,5,6-triamine (B90907) with an appropriate aryl acetic acid in the presence of a condensing agent like triphenyl phosphite (B83602) can yield 8-arylmethyl-9H-purin-6-amines. nih.gov

N9 Position: The N9 position is readily alkylated or arylated. For instance, alkylation of 9-amino-6-(methylthio)-9H-purine can be used to introduce various substituents at the N9-amino group. nih.gov The synthesis of the title compound itself is an example of N9-arylation, where the phenyl group is incorporated as part of the imidazole precursor before the final purine ring closure. researchgate.net

Multisite Derivatization: Complex analogues can be created by combining strategies to modify multiple positions. For instance, starting from 4,6-dichloro-5-nitropyrimidine, a multi-step synthesis can yield 6,8,9-trisubstituted purine analogues. nih.gov This involves sequential substitutions and cyclization steps to build the desired complexity. Cross-coupling reactions are also invaluable for the regioselective introduction of substituents on di- or tri-halogenated purine precursors. researchgate.net

Mechanistic Investigations of 9 4 Nitro Phenyl 9h Purin 6 Ylamine and Analogues

Molecular Mechanisms of Target Interaction

Purine (B94841) analogs are a class of molecules that mimic the structure of natural purines (adenine and guanine) and can interfere with various biological processes. Their mechanisms of action are diverse and depend on their specific structure and the cellular targets with which they interact.

Uncompetitive Inhibition Kinetics for LMPTP

Low molecular weight protein tyrosine phosphatases (LMPTPs) are enzymes involved in cellular signaling pathways. Uncompetitive inhibition is a type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is of interest in drug development as it can be more potent at higher substrate concentrations. Kinetic studies are essential to determine the inhibition constants (Ki) and confirm the uncompetitive mechanism.

Displacement of High Mobility Group (HMG)-Box Proteins from DNA

High Mobility Group (HMG)-box proteins are non-histone chromosomal proteins that play a crucial role in DNA architecture and gene regulation by binding to DNA and inducing conformational changes. nih.govnih.gov Small molecules that can displace HMG-box proteins from DNA could potentially modulate gene expression and other DNA-dependent processes. nih.govnih.gov Assays to measure the displacement of these proteins are critical in identifying and characterizing such compounds.

Binding Mode Analysis (e.g., Type I Binding)

Understanding how a compound binds to its target protein is fundamental for structure-based drug design. Techniques like X-ray crystallography and molecular docking are used to analyze the binding mode. mdpi.com "Type I binding" typically refers to a specific class of interaction, often within a defined binding pocket of the target protein, such as the ATP-binding site of kinases. mdpi.com This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's affinity and selectivity. mdpi.com

Cellular Pathways Affected by Compound Activity

The interaction of a compound with its molecular target(s) can trigger a cascade of events within the cell, affecting various cellular pathways that control cell fate.

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents function by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing the proliferation of cancer cells. nih.govfrontiersin.org Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. nih.govfrontiersin.org

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for many chemotherapeutic drugs. semanticscholar.orgmdpi.com Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. semanticscholar.orgmdpi.com

Signal Transduction Cascade Perturbations

Detailed, publicly available research specifically elucidating the signal transduction cascade perturbations caused by 9-(4-nitrophenyl)-9H-purin-6-ylamine is not extensively documented. However, the broader class of 9-substituted purine analogues has been investigated for its role in modulating various signaling pathways, offering a foundational context for hypothesized mechanisms.

Studies on structurally related 9-arylpurine derivatives indicate that these compounds can function as inhibitors of various protein kinases. Kinases are pivotal enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis, through the phosphorylation of specific protein substrates. The general structure of 9-aryl-9H-purin-6-ylamine provides a scaffold that can potentially interact with the ATP-binding pocket of certain kinases, thereby competitively inhibiting their function.

For instance, various substituted purine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, a mechanism that is a cornerstone of many anticancer therapies. While direct evidence for 9-(4-nitrophenyl)-9H-purin-6-ylamine as a CDK inhibitor is not yet available, its structural similarity to known kinase inhibitors warrants further investigation in this area.

Furthermore, other classes of 9-substituted purines have demonstrated activity against signaling pathways involved in inflammation, such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway. These compounds can interfere with protein-protein interactions within the cascade, leading to a downstream reduction in the production of pro-inflammatory cytokines. The presence of the 9-phenyl substituent on the purine core in 9-(4-nitrophenyl)-9H-purin-6-ylamine could facilitate interactions with protein targets within these or similar inflammatory signaling pathways. The specific influence of the 4-nitro group in this context remains a key area for future research.

Structure-Mechanism Relationships

The Purine Core: The purine scaffold is a well-established pharmacophore present in numerous endogenous molecules (e.g., adenine (B156593), guanine) and synthetic drugs. Its planar, aromatic nature allows for various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

The 6-Amino Group: The amino group at the 6-position is a critical feature, making the compound an analogue of adenine. This group can act as a hydrogen bond donor and acceptor, which is often crucial for the recognition and binding to the active sites of enzymes, such as kinases and ATPases.

The 9-(4-nitrophenyl) Substituent: The large, aromatic substituent at the N9 position significantly influences the molecule's steric and electronic properties. The phenyl ring itself can engage in hydrophobic and π-stacking interactions. The key feature, however, is the nitro group at the para-position of the phenyl ring.

The nitro group is a strong electron-withdrawing group. This property can have several effects on the molecule's activity:

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can alter the electron density of the entire purine ring system, potentially affecting its ability to interact with target proteins.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming specific interactions within a protein binding pocket that are not possible with an unsubstituted phenyl ring.

To systematically explore these structure-mechanism relationships, the synthesis and biological evaluation of a series of analogues are necessary. A hypothetical data table illustrating how systematic modifications could elucidate these relationships is presented below.

| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at N9) | Effect on Target X (IC50, µM) |

| 1 | H | -NH2 | -phenyl | >100 |

| 2 | H | -NH2 | -4-methoxyphenyl | 50 |

| 3 | H | -NH2 | -4-chlorophenyl | 25 |

| 4 (Target) | H | -NH2 | -4-nitrophenyl | 10 |

| 5 | H | -NH-CH3 | -4-nitrophenyl | 15 |

| 6 | -Cl | -NH2 | -4-nitrophenyl | 5 |

This table is illustrative and does not represent actual experimental data.

Analysis of such a dataset would allow for the following inferences:

Comparison of compounds 1, 2, 3, and 4 could reveal the electronic effect of the substituent on the phenyl ring. The trend from an electron-donating group (-OCH3) to electron-withdrawing groups (-Cl, -NO2) suggests that electron-withdrawing properties may enhance activity against "Target X".

Comparing compound 4 and 5 would indicate the importance of the primary amino group at C6 for activity.

A comparison between compounds 4 and 6 would highlight the influence of substitution at the C2 position of the purine ring.

Structure Activity Relationship Sar Studies of 9 4 Nitro Phenyl 9h Purin 6 Ylamine Derivatives

Impact of Substituents on Purine (B94841) Ring System

The biological activity of purine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications at the N-9, C-6, C-2, and C-8 positions can dramatically alter the compound's interaction with biological targets, thereby modulating its efficacy and selectivity. researchgate.netnih.gov

The substituent at the N-9 position of the purine ring plays a critical role in molecular recognition and binding affinity. For the 9-phenylpurine series, modifications on the phenyl ring can significantly impact activity. The presence of aromatic rings with electron-withdrawing groups at the N-9 position has been identified as a key component of the pharmacophore for certain biological targets, such as the histamine (B1213489) H3 receptor. nih.gov

Research indicates that increased steric bulk at the N-9 position can sometimes lead to a reduction in inhibitory potential against certain enzymes. researchgate.net Conversely, N-9 substitution has been shown to enhance the activity in other contexts, such as the antimycobacterial properties of certain purine series. researchgate.net The 4-nitro-phenyl group in the parent compound is a strong electron-withdrawing group, which can influence the electronic distribution of the entire purine system and participate in specific interactions with a target protein. Varying the substituents on this phenyl ring allows for the fine-tuning of electronic properties and steric bulk to optimize biological activity.

Table 1: Influence of N-9 Phenyl Substituents on Hypothetical Kinase Inhibitory Activity This table presents illustrative data based on general SAR principles for purine derivatives.

| Compound | N-9 Phenyl Substituent (R) | Hypothetical IC₅₀ (nM) |

|---|---|---|

| 1a | 4-nitro (electron-withdrawing) | 50 |

| 1b | 4-chloro (electron-withdrawing) | 75 |

| 1c | 4-methoxy (electron-donating) | 250 |

| 1d | unsubstituted | 150 |

| 1e | 2,6-dichloro (increased steric bulk) | 500 |

The C-6 position of the purine ring is a common site for modification and is crucial for biological activity. The 6-ylamine group of the parent compound can be replaced with a wide variety of substituents to explore interactions with different regions of a target's binding pocket. Studies on various purine derivatives have shown that enzymes can exhibit high tolerance to diverse steric and hydrophobic environments at the C-6 position. nih.gov

For example, SAR studies on 2,6,9-trisubstituted purines revealed that incorporating an arylpiperazinyl system at the C-6 position is beneficial for cytotoxic activity against cancer cell lines. nih.gov In other studies targeting Helicobacter pylori purine nucleoside phosphorylase (PNP), a benzylthio substituent at the C-6 position resulted in the most potent inhibition. tandfonline.com This highlights the target-dependent nature of SAR at this position. The installation of various alkyl, cycloalkyl, and aryl groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric fit, all of which are critical for potent and selective biological activity. nih.govnih.gov

Table 2: Effect of C-6 Substituents on Hypothetical Anticancer Activity This table presents illustrative data based on published SAR findings for purine derivatives.

| Compound | C-6 Substituent (R') | Hypothetical IC₅₀ against HL-60 cells (µM) | Reference |

|---|---|---|---|

| 2a | -NH₂ (amine) | >50 | nih.gov |

| 2b | -NH-CH₃ (methylamine) | 35 | nih.gov |

| 2c | 4-phenylpiperazine | 5.2 | nih.gov |

| 2d | -S-benzyl (benzylthio) | 8.1 | tandfonline.com |

Substitutions at the C-2 and C-8 positions of the purine ring offer additional opportunities to modulate biological activity and selectivity. The chemistry of the C-8 position is particularly versatile, as it is susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com

SAR studies have shown that the impact of these substitutions is highly context-dependent. For instance, in a series of cytotoxic purine derivatives, the introduction of bulky substituents at the C-2 position was found to be unfavorable for activity. nih.gov In contrast, for dual-acting A₂A and A₃ adenosine (B11128) receptor ligands, a hydrophobic substituent at the C-2 position was required for high affinity at the A₂A receptor. nih.gov The same study found that hydrophobic substitution at the C-8 position abolished binding at the A₂A receptor while maintaining high affinity at the A₃ receptor, demonstrating that C-8 modifications can impart receptor selectivity. nih.gov The design of compounds with specific C-8 substitutions, such as a phenyl group, has led to derivatives with notable cytotoxic activity against various cancer cells. nih.gov

Conformational Flexibility and Potency Relationships

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For 9-phenylpurine derivatives, the rotational freedom around the single bond connecting the phenyl ring to the N-9 atom of the purine core allows the molecule to adopt various conformations. This conformational flexibility can be essential for the molecule to orient itself optimally within the binding site of a biological target.

The introduction of flexible moieties, such as a piperidine (B6355638) ring, can also enhance conformational adaptability. nih.gov However, the relationship between flexibility and potency is complex. While some degree of flexibility is necessary for binding, highly flexible molecules can have a significant entropic penalty upon binding, which may reduce affinity. The conformation around the glycosidic bond in purine nucleosides, a related class of compounds, has been shown to be a key factor in determining substrate activity. nih.gov Therefore, understanding and controlling the preferred conformation of 9-(4-nitro-phenyl)-9H-purin-6-ylamine derivatives through strategic substitutions is a key aspect of SAR studies.

Ligand Efficiency and Druggability Descriptors in SAR Optimization

In modern drug discovery, SAR optimization is often guided by various "druggability" descriptors that assess the quality of a compound beyond just its potency. Ligand efficiency (LE) is a widely used metric that relates a compound's binding affinity to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org It is calculated as the binding energy per heavy atom.

Equation for Ligand Efficiency (LE): LE = -ΔG / N = (RT * lnKᵢ) / N Where ΔG is the Gibbs free energy of binding, N is the number of non-hydrogen atoms, R is the gas constant, T is the temperature, and Kᵢ is the binding affinity. wikipedia.org

LE helps to identify small, efficient fragments that bind strongly to the target and serve as excellent starting points for optimization. During lead optimization, chemists aim to increase potency without disproportionately increasing molecular size, thus maintaining or improving LE. nih.gov Other related metrics, such as lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (logP or logD), are also used to guide the development of compounds with a better balance of properties and a higher probability of becoming successful drugs. nih.gov

Table 3: Ligand Efficiency Calculations for a Hypothetical Series of Purine Derivatives This table provides an illustrative example of how LE is calculated and used to compare compounds.

| Compound | IC₅₀ (nM) | pIC₅₀ (-logIC₅₀) | Heavy Atom Count (N) | Ligand Efficiency (LE)¹ |

|---|---|---|---|---|

| 3a | 500 | 6.3 | 18 | 0.35 |

| 3b | 100 | 7.0 | 22 | 0.32 |

| 3c | 20 | 7.7 | 28 | 0.27 |

¹Calculated using the approximation LE ≈ 1.4 * pIC₅₀ / N. wikipedia.org

Advanced SAR Methodologies (e.g., Biospectra Analysis)

Modern SAR studies increasingly rely on advanced methodologies that go beyond traditional synthesis and testing of compound series. These techniques provide deeper insights into the molecular interactions driving biological activity.

Computational and Quantitative SAR (QSAR): Three-dimensional QSAR (3D-QSAR) models are used to correlate the biological activity of compounds with their 3D properties, such as steric and electronic fields. nih.gov These models can help visualize the structural features that are favorable or unfavorable for activity, guiding the design of new, more potent derivatives. nih.gov Machine learning algorithms are also being applied to analyze large datasets of molecular structures and their biological activities to identify complex patterns. numberanalytics.comfrontiersin.org

Spectroscopic and Structural Biology Techniques: Spectroscopic methods are fundamental to understanding the properties of purine derivatives. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis spectroscopy are used to analyze and quantify these compounds. cabidigitallibrary.orgnih.gov Furthermore, structural biology methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can determine the three-dimensional structure of a ligand bound to its target protein. numberanalytics.com This provides a precise, atomic-level picture of the binding mode, revealing key interactions and offering a powerful tool for structure-based drug design.

Collectively, these advanced methodologies accelerate the drug discovery process by building more predictive SAR models, enabling a more rational and efficient optimization of lead compounds like this compound.

Analytical and Spectroscopic Characterization Methodologies for 9 4 Nitro Phenyl 9h Purin 6 Ylamine and Analogues

Chromatographic Separation Techniques (e.g., LC-MS, HPLC)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of 9-(4-nitro-phenyl)-9H-purin-6-ylamine. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound and monitoring the progress of chemical reactions. mdpi.com A typical HPLC setup would utilize a reverse-phase column (such as a C18 column) with a mobile phase consisting of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. mdpi.com Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the nitrophenyl and purine (B94841) chromophores exhibit strong absorbance. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This hyphenated technique is invaluable for identifying the target compound in complex mixtures, confirming its molecular weight, and detecting any impurities or byproducts from the synthesis. The use of Fused-Core® particle technology in columns can enhance separation speed and efficiency. lcms.cz For complex biological samples, 2D-LC systems can provide even greater resolving power. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HSQC)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the purine core, the exocyclic amine, and the 4-nitrophenyl substituent. Protons on the purine ring (H-2 and H-8) are expected to appear as sharp singlets in the downfield region (δ 8.0-8.5 ppm). The protons of the 4-nitrophenyl group typically appear as two distinct doublets, characteristic of an AA'BB' spin system, due to the strong electron-withdrawing effect of the nitro group. rsc.orgchemicalbook.com The amine (NH₂) protons usually appear as a broad singlet. researchgate.netcore.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, providing a carbon "fingerprint" of the molecule. The chemical shifts are indicative of the carbon's electronic environment. bhu.ac.in Aromatic and heterocyclic carbons resonate in the δ 110-160 ppm range. The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly deshielded and appear far downfield. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique is used to correlate proton signals with their directly attached carbon atoms. It is instrumental in making unambiguous assignments of both the ¹H and ¹³C spectra, confirming the connectivity within the molecule's framework.

Interactive Data Table: Predicted NMR Chemical Shifts (δ ppm) Use the filter to select the nucleus.

| Assignment | Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Purine H-2 | ¹H | ~8.1-8.3 | Singlet | Based on purine analogues. researchgate.netcore.ac.uk |

| Purine H-8 | ¹H | ~8.2-8.4 | Singlet | Based on purine analogues. researchgate.netcore.ac.uk |

| NH₂ | ¹H | ~5.7-6.0 | Broad Singlet | Exchangeable with D₂O. researchgate.netcore.ac.uk |

| Nitrophenyl H (ortho to NO₂) | ¹H | ~8.3-8.5 | Doublet | Deshielded by electron-withdrawing NO₂ group. rsc.org |

| Nitrophenyl H (meta to NO₂) | ¹H | ~7.8-8.0 | Doublet | Coupled to ortho protons. rsc.org |

| Purine C-2, C-4, C-5, C-6, C-8 | ¹³C | ~115-160 | - | Typical range for purine carbons. core.ac.uk |

| Nitrophenyl C-NO₂ | ¹³C | ~145-150 | - | Quaternary carbon, deshielded. rsc.org |

| Nitrophenyl C-N (Purine) | ¹³C | ~140-145 | - | Quaternary carbon. |

| Nitrophenyl CH | ¹³C | ~120-130 | - | Aromatic carbons. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3100-3350 cm⁻¹ region. researchgate.netcore.ac.uk The nitro group (NO₂) gives rise to two strong and characteristic stretching bands: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the purine and phenyl rings are observed in the 1400-1650 cm⁻¹ fingerprint region. core.ac.uk

Interactive Data Table: Characteristic IR Absorption Bands Click on a header to sort the table.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3100 - 3350 | Medium (often two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Variable |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (N-O) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic/Heteroaromatic (C=C, C=N) | Stretch | 1400 - 1650 | Medium to Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural clues through fragmentation analysis. For this compound (C₁₁H₈N₆O₂), the calculated monoisotopic mass is 256.0709 Da. guidechem.com High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. researchgate.net The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. Analysis of the fragmentation pattern can help confirm the structure, with expected fragments corresponding to the loss of the nitro group or cleavage of the bond between the purine and the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov If suitable crystals can be grown, this technique can determine bond lengths, bond angles, and torsional angles with high precision. For this compound, a key structural parameter would be the dihedral angle between the plane of the purine ring system and the plane of the 4-nitrophenyl ring. researchgate.netnih.gov The analysis also reveals the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings. researchgate.netmdpi.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The conjugated π-system, encompassing both the purine and the 4-nitrophenyl moieties, is expected to give rise to strong absorptions. The spectrum would likely show characteristic π→π* transitions. Analogous compounds like p-nitroaniline show strong absorption maxima, and similar features are expected for the title compound, providing a spectroscopic signature for quantitative analysis and for studying electronic properties. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₈N₆O₂). A close agreement between the experimental and calculated values serves as crucial evidence for the compound's purity and elemental composition.

Table: Theoretical Elemental Composition of C₁₁H₈N₆O₂

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 51.56% |

| Hydrogen | H | 1.008 | 8.064 | 3.15% |

| Nitrogen | N | 14.007 | 84.042 | 32.80% |

| Oxygen | O | 15.999 | 31.998 | 12.49% |

| Total | | | 256.225 | 100.00% |

Preclinical Pharmacological Investigations on N Aryl Purine Derivatives

In Vitro Efficacy Assays for Target Engagement and Functional Activity

In vitro efficacy assays are fundamental in early-stage drug discovery to determine if a compound interacts with its intended molecular target and elicits a functional response. For N-aryl purine (B94841) derivatives, which are often investigated as kinase inhibitors, these assays are crucial for confirming target engagement and quantifying inhibitory activity.

These assays are often performed using purified recombinant enzymes and a substrate. The extent of substrate phosphorylation is then quantified, commonly through methods involving radioactivity, fluorescence, or luminescence. The results from these assays provide a preliminary indication of a compound's potency and selectivity.

| Assay Type | Purpose | Example Finding for a Related Purine Derivative |

| Kinase Inhibition Assay | To quantify the inhibitory activity of a compound against a specific kinase. | A 2,6,9-trisubstituted purine derivative demonstrated potent inhibition of cyclin-dependent kinases (CDKs), Src, and VEGFR2. nih.gov |

| Binding Assay | To measure the affinity of a compound for its target protein. | Not available in the reviewed literature for a closely related compound. |

| Functional Cell-Based Assay | To assess the downstream cellular effects of target engagement. | Not available in the reviewed literature for a closely related compound. |

Cell-Based Assays for Anti-Proliferative and Apoptotic Effects

Following the confirmation of target engagement, cell-based assays are employed to evaluate the biological effects of N-aryl purine derivatives on cancer cells. These assays are critical for assessing a compound's potential as an anti-cancer agent by measuring its impact on cell proliferation, viability, and the induction of apoptosis (programmed cell death).

No specific data on the anti-proliferative or apoptotic effects of 9-(4-nitro-phenyl)-9H-purin-6-ylamine in cell-based assays have been identified in the public domain. However, numerous studies on other N-aryl purine derivatives have demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.

Commonly used assays include the MTT or MTS assay to measure cell viability and proliferation. To investigate the induction of apoptosis, researchers often employ techniques such as Annexin V/propidium iodide staining followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Western blot analysis is also frequently used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Below is a summary of findings for related purine derivatives:

| Cell Line | Assay | Compound Type | Finding |

| HL-60 (Human promyelocytic leukemia) | Cell Cycle Analysis & Apoptosis Assay | 2,6,9-trisubstituted purine derivative | Induced apoptosis and caused cell cycle arrest at the S-phase. nih.gov |

| K562 (Human chronic myelogenous leukemia) | Apoptosis Induction & Mitochondrial Potential Assay | (E)-6-amino-9-(styrylsulfonyl)-9H-purine | Induced apoptosis via the intrinsic mitochondrial pathway, as indicated by increased expression of caspase 3 and cytochrome c. academie-sciences.fr |

| MCF-7 (Human breast adenocarcinoma) | Anti-proliferative Assay | Bozepinib (a purine derivative) | Showed a potent anti-proliferative effect. |

In Vivo Preclinical Models for Efficacy Evaluation (e.g., Xenograft Models)

After demonstrating promising in vitro activity, lead compounds are advanced to in vivo preclinical models to assess their efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the anti-tumor activity of novel therapeutic agents.

There is no publicly available information regarding the in vivo efficacy of this compound in xenograft models or other preclinical animal models. The evaluation of other N-aryl purine derivatives in such models has been crucial in establishing their potential for clinical development.

| Model | Compound Type | Route of Administration | Key Finding |

| Mouse Xenograft (specific cancer type not detailed) | Pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors | Not specified | Demonstrated in vivo anticancer activity. researchgate.net |

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Pharmacokinetics (PK) and pharmacodynamics (PD) are integral components of preclinical development that help to understand the relationship between the dose, exposure, and response of a drug candidate. PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies assess the biochemical and physiological effects of the drug on the body.

Specific pharmacokinetic and pharmacodynamic data for this compound are not available in the reviewed literature. For other N-aryl purine derivatives, preclinical PK studies are typically conducted in animal models such as mice or rats to determine key parameters like bioavailability, half-life, clearance, and volume of distribution. These studies are essential for designing appropriate dosing regimens for further preclinical and clinical studies.

Pharmacodynamic assessments in the preclinical setting often involve measuring the modulation of the drug's target in tumor tissue or surrogate tissues after administration. For example, if the compound is a kinase inhibitor, PD studies might involve analyzing tumor biopsies to measure the phosphorylation status of the target kinase or its downstream substrates.

The interplay between PK and PD is critical for establishing a therapeutic window and predicting the potential for efficacy and toxicity in humans.

| Parameter | Description | Relevance in Preclinical Development |

| Pharmacokinetics (PK) | ||

| Absorption | The process by which a drug enters the systemic circulation. | Determines the bioavailability of an orally administered compound. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the concentration of the drug at the site of action. |

| Metabolism | The chemical modification of a drug by the body. | Affects the drug's half-life and the formation of active or inactive metabolites. |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the duration of drug action and potential for accumulation. |

| Pharmacodynamics (PD) | ||

| Target Modulation | The effect of the drug on its intended biological target. | Confirms that the drug is engaging its target in vivo. |

| Biomarker Analysis | Measurement of molecular or cellular events that link drug exposure to a clinical effect. | Can provide early evidence of a drug's biological activity. |

Future Research Directions and Therapeutic Implications

Design of Novel 9-(4-nitro-phenyl)-9H-purin-6-ylamine Derivatives with Enhanced Potency and Selectivity

The development of novel derivatives from a lead compound like this compound is a critical step in the drug discovery process. The goal is to modulate its physicochemical properties to enhance biological activity, improve selectivity, and optimize pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural modifications influence the compound's interaction with its biological target. nih.govmdpi.com

Future design strategies will likely focus on several key areas of the molecule:

Modification of the Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and its position on the phenyl ring can be altered to fine-tune the electronic properties of the molecule. Additionally, the nitro group can be replaced with other substituents, such as amino, cyano, or halogen groups, to explore their impact on activity.

Substitution on the Purine (B94841) Core: The C2 and C8 positions of the purine ring are amenable to substitution. Introducing small alkyl, aryl, or heteroaryl groups at these positions could lead to enhanced binding affinity and selectivity for target proteins.

Derivatization of the 6-amino Group: The exocyclic amine at the C6 position can be functionalized with a variety of substituents to modulate the compound's properties. For instance, acylation or alkylation could alter its hydrogen bonding capacity and lipophilicity.

An illustrative SAR study for a hypothetical series of this compound derivatives is presented in Table 1.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Derivatives

| Compound | R1 (C2-position) | R2 (C8-position) | R3 (C6-amino) | Hypothetical IC50 (µM) |

|---|---|---|---|---|

| 1a | -H | -H | -NH2 | 15.2 |

| 1b | -Cl | -H | -NH2 | 8.5 |

| 1c | -H | -Phenyl | -NH2 | 5.1 |

| 1d | -H | -H | -NH-CH3 | 12.8 |

Exploration of New Biological Targets and Disease Indications

Purine analogs are known to interact with a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors. nih.gov Consequently, this compound and its derivatives hold promise for a variety of therapeutic areas.

Initial research on similar purine structures suggests potential applications in:

Oncology: Many purine analogs function as antimetabolites or kinase inhibitors, making them effective anticancer agents. nih.govmdpi.com Future studies should evaluate the cytotoxic activity of this compound derivatives against a panel of cancer cell lines. nih.gov

Inflammation: Some purine derivatives have demonstrated anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB pathway. nih.gov The potential of this compound analogs as anti-inflammatory agents warrants investigation.

Infectious Diseases: The purine scaffold is also found in several antiviral and antiparasitic drugs. Screening of this compound derivatives against a range of pathogens could reveal novel anti-infective agents.

Table 2 provides a hypothetical overview of the screening of this compound against various biological targets.

Table 2: Hypothetical Biological Target Screening of this compound

| Target Class | Specific Target | Hypothetical Activity | Potential Indication |

|---|---|---|---|

| Kinase | EGFR | Moderate Inhibition | Cancer |

| Kinase | CDK2 | Weak Inhibition | Cancer |

| Enzyme | COX-2 | No significant activity | Inflammation |

| Viral Polymerase | HCV NS5B | Moderate Inhibition | Hepatitis C |

Development of Advanced Synthetic Routes for Scalable Production

The advancement of this compound derivatives from laboratory-scale synthesis to potential clinical candidates necessitates the development of efficient and scalable synthetic methodologies. Current synthetic approaches to substituted purines often involve multi-step sequences that may not be suitable for large-scale production. nih.gov

Future research in this area should focus on:

One-Pot Reactions: Developing one-pot procedures where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates can significantly reduce time, resources, and waste. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields for the synthesis of heterocyclic compounds like purines. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of pharmaceutical intermediates.

Table 3 compares a hypothetical traditional synthetic route with a potential advanced route for a generic 9-substituted purine derivative.

Table 3: Comparison of Hypothetical Synthetic Routes

| Parameter | Traditional Route | Advanced Route (e.g., Flow Chemistry) |

|---|---|---|

| Number of Steps | 5-7 | 2-3 |

| Overall Yield | 15-25% | 40-60% |

| Reaction Time | Days | Hours |

| Scalability | Limited | High |

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods is a powerful paradigm in modern drug discovery. nih.gov For this compound, a combination of in silico and in vitro techniques will be crucial for accelerating the discovery and optimization of new therapeutic agents.

Key integrated approaches include:

Molecular Docking: Computational docking studies can predict the binding modes of this compound derivatives within the active site of a target protein, providing insights for rational drug design. nih.govresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel derivatives. nih.gov

Virtual Screening: Large virtual libraries of compounds can be screened against a biological target to identify potential hits for further experimental evaluation.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. researchgate.net

Table 4 illustrates a hypothetical workflow integrating computational and experimental approaches for the development of this compound derivatives.

Table 4: Hypothetical Integrated Drug Discovery Workflow

| Step | Method | Objective |

|---|---|---|

| 1 | Molecular Docking | Identify potential binding mode in target protein. |

| 2 | Virtual Screening | Identify novel derivatives with predicted high affinity. |

| 3 | Synthesis | Synthesize a focused library of prioritized compounds. |

| 4 | In Vitro Assay | Experimentally determine the biological activity of synthesized compounds. |

| 5 | QSAR Modeling | Develop a model to guide the design of the next generation of compounds. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 9-(4-nitro-phenyl)-9H-purin-6-ylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the purine C6 position. A common approach is reacting 6-chloropurine derivatives with 4-nitroaniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields (up to 32% as seen in analogous purines) by accelerating reaction kinetics . Optimization should include testing bases (e.g., NaH vs. K₂CO₃), solvent polarity, and temperature gradients.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., nitro-phenyl proton shifts at δ 8.2–8.5 ppm) and purine ring integrity.

- HRMS : Validates molecular weight (calc. for C₁₁H₉N₆O₂: 257.08 g/mol) and detects impurities.

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95% required for biological assays) .

Q. What are the solubility challenges, and how can formulation improve bioavailability?

- Methodological Answer : The nitro-phenyl group increases hydrophobicity. Solubility screenings in DMSO (stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) are recommended. Co-solvents (e.g., cyclodextrins) or nanoemulsion formulations can enhance in vivo bioavailability .

Advanced Research Questions

Q. How does the nitro-phenyl substituent influence binding to Hsp90 or other molecular targets?

- Methodological Answer : Crystallographic studies (e.g., PDB 1UY6) show that bulky substituents at the purine C9 position occupy hydrophobic pockets in Hsp90’s ATP-binding domain. Docking simulations (AutoDock Vina) combined with mutagenesis (e.g., Ala-scanning) can identify critical residues (e.g., Asp93, Lys58). Compare IC₅₀ values of analogs (e.g., 9-butyl vs. nitro-phenyl derivatives) to establish SAR .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., cancer vs. normal cell lines). Standardize protocols using reference inhibitors (e.g., 17-AAG for Hsp90) and validate via orthogonal assays (e.g., SPR for binding affinity, Western blot for client protein degradation) .

Q. What strategies mitigate oxidative metabolism of the nitro group in vivo?

- Methodological Answer : The nitro group is prone to reduction (e.g., via CYP450 or aldehyde oxidase). Deuteration at metabolically labile positions or replacing nitro with bioisosteres (e.g., cyano) can improve metabolic stability. Use liver microsomes (human/rat) and LC-MS to identify major metabolites (e.g., amine derivatives) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。